REACTION_CXSMILES
|
[N+:1]([O-:4])([O-])=[O:2].[K+].[C:6]([C:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[N:11][CH:10]=1)([OH:8])=[O:7].N>S(=O)(=O)(O)O>[C:6]([C:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][C:17]=2[N+:1]([O-:4])=[O:2])[CH:12]=[N:11][CH:10]=1)([OH:8])=[O:7] |f:0.1|
|
Name
|
potassium nitrate
|
Quantity
|
94 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
146.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CN=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
880 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
5.5 L
|
Type
|
reactant
|
Smiles
|
N
|
Type
|
CUSTOM
|
Details
|
whilst stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A nitrating mixture obtained
|
Type
|
CUSTOM
|
Details
|
The solution obtained
|
Type
|
ADDITION
|
Details
|
is then poured onto ice (18 kg.)
|
Type
|
CUSTOM
|
Details
|
at between 15° and 20° C
|
Type
|
FILTRATION
|
Details
|
The yellow precipitate which has appeared is filtered off
|
Type
|
WASH
|
Details
|
washed with water (800 cc. in total)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=CN=CC2=CC=CC(=C12)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 144 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |